molecular formula C12H13NO3 B12082850 4-(Cyclobutylcarbamoyl)benzoic acid

4-(Cyclobutylcarbamoyl)benzoic acid

Cat. No.: B12082850
M. Wt: 219.24 g/mol
InChI Key: XNGREUFXDUGXNP-UHFFFAOYSA-N
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Description

4-(Cyclobutylcarbamoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a cyclobutylcarbamoyl group attached to the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylcarbamoyl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with cyclobutyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Aminobenzoic acid+Cyclobutyl isocyanate4-(Cyclobutylcarbamoyl)benzoic acid\text{4-Aminobenzoic acid} + \text{Cyclobutyl isocyanate} \rightarrow \text{this compound} 4-Aminobenzoic acid+Cyclobutyl isocyanate→4-(Cyclobutylcarbamoyl)benzoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylcarbamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-(Cyclobutylcarbamoyl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of 4-(Cyclobutylcarbamoyl)benzoic acid.

    Benzoic acid: A simpler analog with a carboxylic acid group attached to a benzene ring.

    Cyclobutylcarbamic acid: A compound with a similar cyclobutylcarbamoyl group but lacking the benzoic acid core.

Uniqueness

This compound is unique due to the presence of both the benzoic acid core and the cyclobutylcarbamoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-(cyclobutylcarbamoyl)benzoic acid

InChI

InChI=1S/C12H13NO3/c14-11(13-10-2-1-3-10)8-4-6-9(7-5-8)12(15)16/h4-7,10H,1-3H2,(H,13,14)(H,15,16)

InChI Key

XNGREUFXDUGXNP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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